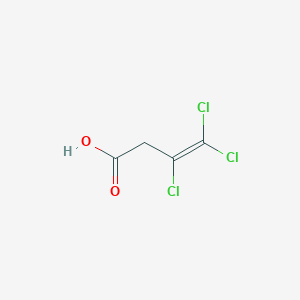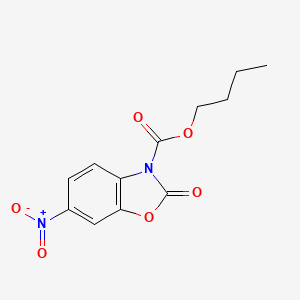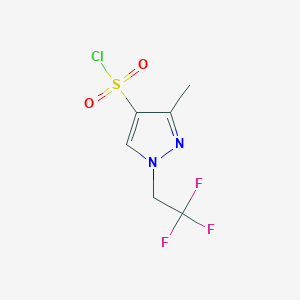![molecular formula C23H22N2 B11710579 4-[5-(4-Pentylphenyl)pyridin-2-yl]benzonitrile](/img/structure/B11710579.png)
4-[5-(4-Pentylphenyl)pyridin-2-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(4-Pentylphenyl)pyridin-2-yl]benzonitrile is an organic compound with the molecular formula C23H22N2 It is a derivative of benzonitrile, featuring a pyridine ring substituted with a pentylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Pentylphenyl)pyridin-2-yl]benzonitrile typically involves a multistep reaction process. One common method includes the reaction of 4-pentylphenylboronic acid with 2-bromopyridine under Suzuki coupling conditions. The reaction is catalyzed by palladium(0) and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The resulting intermediate is then reacted with benzonitrile under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(4-Pentylphenyl)pyridin-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-[5-(4-Pentylphenyl)pyridin-2-yl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4-[5-(4-Pentylphenyl)pyridin-2-yl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets depend on the specific application and require further research to elucidate[3][3].
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[5-(4-Pentylphenyl)-2-pyridinyl]phenol
- 4-[5-(4-Pentylphenyl)-2-pyridinyl]pyrimidine
Uniqueness
4-[5-(4-Pentylphenyl)pyridin-2-yl]benzonitrile stands out due to its unique combination of a pyridine ring and a pentylphenyl group, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C23H22N2 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
4-[5-(4-pentylphenyl)pyridin-2-yl]benzonitrile |
InChI |
InChI=1S/C23H22N2/c1-2-3-4-5-18-6-10-20(11-7-18)22-14-15-23(25-17-22)21-12-8-19(16-24)9-13-21/h6-15,17H,2-5H2,1H3 |
Clé InChI |
AOJIOUFMDYKZAS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{(1E)-1-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11710507.png)


![Methyl 2-[(4-nitrophenyl)formamido]propanoate](/img/structure/B11710525.png)
![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide](/img/structure/B11710537.png)
![Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate](/img/structure/B11710549.png)



![4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline](/img/structure/B11710564.png)


![(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11710593.png)
